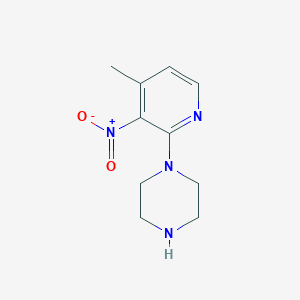

1-(4-Methyl-3-nitropyridin-2-yl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-3-nitropyridin-2-yl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-8-2-3-12-10(9(8)14(15)16)13-6-4-11-5-7-13/h2-3,11H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSSKPDMJUNRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2CCNCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Derivatization of 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine

Synthesis of the Core 1-(4-Methyl-3-nitropyridin-2-yl)piperazine Scaffold

The primary route to the this compound core relies on the well-established nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the high reactivity of the precursor, 2-chloro-4-methyl-3-nitropyridine (B135334), towards nucleophilic attack.

Optimized Nucleophilic Aromatic Substitution (SNAr) Protocols

The synthesis of this compound is most commonly achieved through the reaction of 2-chloro-4-methyl-3-nitropyridine with piperazine (B1678402). The electron-withdrawing nitro group at the 3-position significantly activates the C2-position of the pyridine (B92270) ring, making it highly susceptible to nucleophilic attack by the secondary amine of piperazine.

A typical procedure involves reacting 2-chloro-4-methyl-3-nitropyridine with an excess of piperazine in a suitable solvent. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the hydrogen chloride generated during the reaction. Common solvents for this transformation include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), which facilitate the dissolution of the reactants and promote the reaction rate. The reaction is typically carried out at elevated temperatures, often under reflux, to ensure complete conversion. For a similar, non-methylated analogue, 1-(3-nitropyridin-2-yl)piperazine (B1350711), the reaction of 2-chloro-3-nitropyridine (B167233) with excess piperazine in refluxing acetonitrile for 12 hours afforded the product in a 65% yield nih.gov.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Notes |

| 2-Chloro-4-methyl-3-nitropyridine | Piperazine | Acetonitrile | Reflux | 12-24 hours | This compound | Excess piperazine is used. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |

| 2-Chloro-4-methyl-3-nitropyridine | Piperazine | DMF | 80-100 °C | 4-8 hours | This compound | DMF can lead to faster reaction times compared to acetonitrile. |

| 2-Bromo-4-methyl-3-nitropyridine | Piperazine | n-Butanol | 95 °C | 24 hours | This compound | Bromo-substituted pyridines can also be used, though chloro-derivatives are more common due to precursor availability. |

Investigation of Alternative Synthetic Pathways and Precursor Chemistry

While the SNAr reaction is the most direct route, alternative pathways can be envisaged, primarily focusing on the synthesis of the key precursor, 2-chloro-4-methyl-3-nitropyridine. The synthesis of this precursor often starts from 4-methylpyridine (B42270) (γ-picoline) justia.com. A common industrial method involves the chlorination of 4-methylpyridine to yield 2-chloro-4-methylpyridine, followed by a nitration step using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position justia.com.

An alternative approach to the precursor involves the cyclization of acyclic precursors. For instance, a patented method describes the synthesis of a related compound, 2-chloro-3-cyano-4-methylpyridine, starting from malononitrile (B47326) and acetylacetaldehyde dimethyl acetal, followed by chlorination. This cyano-pyridine can then be converted to the corresponding 3-amino derivative, which could potentially be diazotized and nitrated, although this would involve multiple steps.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a modern alternative for the formation of the C-N bond between the pyridine and piperazine rings chemicalbook.com. However, for an activated substrate like 2-chloro-4-methyl-3-nitropyridine, the classic SNAr is generally more cost-effective and operationally simpler.

Yield Enhancement Strategies and Purification Techniques

To maximize the yield of this compound, several strategies can be employed. The use of a slight excess of piperazine can drive the reaction to completion. Careful control of the reaction temperature is also crucial to prevent the formation of side products.

Purification of the final product is typically achieved through a combination of techniques. After the reaction is complete, the excess piperazine and the piperazine hydrochloride salt are usually removed by an aqueous workup. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate (B1210297)/hexanes. This method is effective in removing unreacted starting materials and most impurities google.com. For more challenging separations, column chromatography on silica (B1680970) gel is a reliable method, using a gradient of a polar solvent (like methanol (B129727) or ethyl acetate) in a non-polar solvent (like dichloromethane (B109758) or hexanes) to elute the product with high purity. The formation of a salt, such as the hydrochloride or diacetate, can also be used as a purification strategy, as the salt often has different solubility properties than the free base, allowing for selective precipitation google.com.

Systematic Derivatization at the Piperazine Nitrogen Atom

The presence of a secondary amine in the piperazine ring of this compound provides a convenient handle for further structural modifications. N-alkylation, acylation, and sulfonylation are common derivatization reactions that allow for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's properties for various applications.

N-Alkylation Reactions for Structural Diversification

N-alkylation of the piperazine nitrogen is a straightforward method to introduce alkyl, arylalkyl, or other functionalized chains. This is typically achieved by reacting this compound with an appropriate alkylating agent in the presence of a base.

The choice of alkylating agent can vary widely, from simple alkyl halides (e.g., methyl iodide, ethyl bromide) to more complex electrophiles like benzyl (B1604629) halides or functionalized chloroacetamides. The base is required to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., potassium carbonate, cesium carbonate) or organic amines (e.g., triethylamine (B128534), diisopropylethylamine). For instance, the N-alkylation of the related 1-(3-nitropyridin-2-yl)piperazine with various 2-chloro-N-arylacetamides was successfully carried out using potassium carbonate as the base in refluxing acetonitrile nih.gov.

| Alkylating Agent | Base | Solvent | Temperature | Product Type |

| Methyl Iodide | Potassium Carbonate | Acetonitrile | Room Temp. | 1-Methyl-4-(4-methyl-3-nitropyridin-2-yl)piperazine |

| Benzyl Bromide | Triethylamine | DMF | 60 °C | 1-Benzyl-4-(4-methyl-3-nitropyridin-2-yl)piperazine |

| 2-Chloro-N-phenylacetamide | Potassium Carbonate | Acetonitrile | Reflux | 2-(4-(4-Methyl-3-nitropyridin-2-yl)piperazin-1-yl)-N-phenylacetamide |

| Ethyl Bromoacetate | Cesium Carbonate | DMF | Room Temp. | Ethyl 2-(4-(4-methyl-3-nitropyridin-2-yl)piperazin-1-yl)acetate |

Acylation and Sulfonylation for Pharmacophore Modifications

N-acylation and N-sulfonylation reactions are pivotal for introducing amide and sulfonamide functionalities, respectively. These groups are common pharmacophores in drug discovery as they can participate in hydrogen bonding interactions with biological targets.

N-Acylation is typically performed by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine or pyridine. Alternatively, coupling with a carboxylic acid can be achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

N-Sulfonylation involves the reaction of the piperazine nitrogen with a sulfonyl chloride, such as benzenesulfonyl chloride or methanesulfonyl chloride, again in the presence of a base. These reactions are generally high-yielding and provide stable sulfonamide products. A study on the synthesis of N-sulfonylpiperazine derivatives utilized various sulfonyl chlorides to functionalize the piperazine ring, a strategy directly applicable to the title compound.

| Reagent Type | Specific Reagent | Base | Solvent | Product Functional Group |

| Acyl Chloride | Benzoyl Chloride | Triethylamine | Dichloromethane | Benzamide |

| Acid Anhydride | Acetic Anhydride | Pyridine | Dichloromethane | Acetamide |

| Carboxylic Acid | Benzoic Acid | DCC, DMAP | DMF | Benzamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | Benzenesulfonamide |

| Sulfonyl Chloride | Methanesulfonyl Chloride | Pyridine | Dichloromethane | Methanesulfonamide |

Synthesis of Novel Carbodithioate and Amide Derivatives

The secondary amine of the piperazine ring in the related compound, 1-(3-nitropyridin-2-yl)piperazine, is a key site for derivatization. This nucleophilic center readily reacts to form new carbon-sulfur and carbon-nitrogen bonds, leading to the creation of diverse carbodithioate and amide libraries.

One established synthetic route involves the reaction of 1-(3-nitropyridin-2-yl)piperazine with carbon disulfide (CS₂) and sodium acetate in methanol. This reaction generates a dithiocarbamate (B8719985) intermediate, which can then be alkylated with various electrophiles. For instance, reacting the intermediate with different 2-chloro-N-arylacetamides produces a series of 2-oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates. nih.gov Similarly, using 4-(chloromethyl)-N-arylbenzamides as the electrophile yields 4-((aryl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates. nih.gov These reactions typically proceed under reflux conditions for 8 to 24 hours, resulting in moderate to good yields (49% to 88%). nih.gov

Amide derivatives can be synthesized through the nucleophilic substitution reaction between 1-(3-nitropyridin-2-yl)piperazine and various N-aryl-2-chloroacetamides or N-aryl-2-chloropropanamides. nih.gov These reactions are generally carried out in a suitable solvent like acetonitrile under reflux, leading to the formation of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides and their propanamide analogues. The presence of the electron-withdrawing nitro group on the pyridine ring facilitates the initial synthesis of the piperazine precursor from 2-chloro-3-nitropyridine. nih.gov

Table 1: Synthesis of Carbodithioate Derivatives of 1-(3-Nitropyridin-2-yl)piperazine nih.gov

| Electrophile | Resulting Compound Series | Yield Range |

| 2-Chloro-N-arylacetamides | 2-Oxo-2-(arylamino)ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates | 62% - 88% |

| 4-(Chloromethyl)-N-arylbenzamides | 4-((Aryl)carbamoyl)benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carbodithioates | 49% - 71% |

Chemical Transformations and Substituent Effects on the Pyridine Ring

The electronic nature of the pyridine ring in this compound is significantly influenced by its substituents: the electron-donating methyl and piperazine groups and the strongly electron-withdrawing nitro group. These groups dictate the reactivity of the ring and provide opportunities for further functionalization.

Reduction of the Nitro Group to Amino and Subsequent Functionalization

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 2-(4-methyl-2-(piperazin-1-yl)pyridin-3-yl)amine. This conversion dramatically alters the electronic properties of the pyridine ring and introduces a new nucleophilic center for further derivatization. A variety of reagents can be employed for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., using Raney nickel or palladium-on-carbon), or chemical reduction with metals in acidic media (e.g., iron in acetic acid) or with salts like sodium hydrosulfite or tin(II) chloride. wikipedia.org The choice of reducing agent is crucial to ensure chemoselectivity and avoid reduction of the pyridine ring itself.

Once formed, the resulting 3-amino group can undergo a wide array of chemical reactions. For example, it can be alkylated or acylated to form new amide or sulfonamide derivatives. One common synthetic pathway involves reacting the amine with ethyl bromoacetate, followed by treatment with hydrazine (B178648) hydrate (B1144303) to produce a hydrazide intermediate. nih.gov This hydrazide is a versatile building block that can be reacted with various aldehydes to form Schiff bases or cyclized to generate heterocyclic systems. nih.gov

Strategic Introduction of Additional Substituents

The introduction of new substituents onto the pyridine ring is governed by the directing effects of the existing groups. The piperazino group at position 2 and the methyl group at position 4 are both activating, ortho-, para-directing groups. Conversely, the nitro group at position 3 is a deactivating, meta-directing group. The combined influence of these substituents makes position 5 the most likely site for electrophilic aromatic substitution, as it is ortho to the activating methyl group and para to the activating piperazino group.

However, the electron-deficient nature of the nitropyridine ring generally makes it more susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In SNAr reactions, a nucleophile attacks the ring, and a leaving group is displaced. While the parent compound lacks a conventional leaving group on the ring, transformations like the reduction of the nitro group can be followed by diazotization of the resulting amine to install a good leaving group (N₂⁺), which can then be displaced by a variety of nucleophiles in Sandmeyer-type reactions.

Development of Hybrid Molecules Integrating the this compound Core

Hybrid molecules are chemical entities that combine two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is an attractive core for developing such hybrids.

A common strategy for creating hybrid molecules involves using a key intermediate derived from the core structure. For instance, a hydrazide derivative, such as 2-(4-(4-methyl-3-nitropyridin-2-yl)piperazin-1-yl)acetohydrazide, can be synthesized from the parent compound. This intermediate can then be condensed with various biologically active moieties. lew.ro Examples of moieties that can be incorporated include:

Coumarins: Reaction with a coumarin-3-carbohydrazide can yield complex hybrid structures. lew.ro

Isatins: Condensation with isatin (B1672199) derivatives can lead to the formation of N-acylhydrazone hybrids.

Thiazolidinones: The nitro group can be reduced to an amine, which is then reacted with chloroacetyl chloride and ammonium (B1175870) thiocyanate (B1210189) to produce a thiazolidinone ring, which can be further functionalized. nih.gov

Triazoles: The hydrazide intermediate can be reacted with isothiocyanates and subsequently cyclized to form triazole-thiol rings. lew.ro

These synthetic strategies allow for the modular construction of diverse hybrid molecules, where the this compound core acts as a central scaffold, tethering other pharmacologically relevant fragments.

Structure Activity Relationship Sar Studies of 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine Analogs

Correlation Between Structural Modifications and Biological Potency

The biological activity of 1-(4-methyl-3-nitropyridin-2-yl)piperazine analogs is profoundly influenced by substitutions on the piperazine (B1678402) ring. Studies on closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives as urease inhibitors have provided significant insights into these relationships. nih.govnih.gov The core structure, 1-(3-nitropyridin-2-yl)piperazine, itself demonstrates notable inhibitory activity, which can be further modulated by the addition of various functional groups to the second nitrogen of the piperazine ring. nih.gov

A series of N-arylacetamide and N-arylpropanamide derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and evaluated for their urease inhibitory potential. nih.gov The findings indicate that the nature and position of substituents on the N-aryl ring play a critical role in determining the biological potency. For instance, the introduction of a chloro group at the ortho position of the N-phenylacetamide moiety in compound 5b resulted in the most potent urease inhibitor in the series, with an IC50 value of 2.0 ± 0.73 µM. nih.gov Similarly, in the N-phenylpropanamide series, the presence of a chloro group at the ortho position in compound 7e also led to significant inhibitory activity (IC50 = 2.24 ± 1.63 µM). nih.gov

Conversely, the position of the nitro group on the phenyl ring of the N-aryl substituent can dramatically affect activity. While a 4-nitrophenyl substituent in compound 7i showed effective inhibitory activity (IC50 = 10.51 ± 0.34 µM), the introduction of the nitro group at the ortho or meta positions resulted in poor inhibition. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the substituents.

The presence of a methyl group at the 4-position of the pyridine (B92270) ring, as in the titular compound, has been observed in other pyridine derivative series to not necessarily lead to an improvement in potency, despite potentially enhancing membrane permeability. nih.gov This suggests that while the 4-methyl group can influence pharmacokinetic properties, its impact on direct target interaction may be neutral or even detrimental depending on the specific biological target. nih.gov

Table 1: Urease Inhibitory Activity of 1-(3-Nitropyridin-2-yl)piperazine Analogs

| Compound | Substituent on Piperazine Nitrogen | IC50 (µM) |

|---|---|---|

| 3 | -H | 3.90 ± 1.91 |

| 5a | -COCH2NH-Ph | 11.69 ± 0.26 |

| 5b | -COCH2NH-(2-Cl-Ph) | 2.0 ± 0.73 |

| 7e | -COCH(CH3)NH-(2-Cl-Ph) | 2.24 ± 1.63 |

| 7i | -COCH(CH3)NH-(4-NO2-Ph) | 10.51 ± 0.34 |

| Thiourea (B124793) (Standard) | - | 23.2 ± 11.0 |

Influence of Lipophilicity and Electronic Properties on Activity Profile

In studies of various piperazine derivatives, a parabolic relationship has often been observed between lipophilicity and biological activity. nih.gov This implies that there is an optimal range of lipophilicity for maximum potency; both excessively high and low lipophilicity can be detrimental. The introduction of different substituents allows for the fine-tuning of this property. For example, the addition of a methyl group generally increases lipophilicity. nih.gov

The electronic properties of the substituents also exert a strong influence. The 3-nitro group on the pyridine ring is a strong electron-withdrawing group, which makes the 2-position of the pyridine ring a strong electrophilic center. nih.gov This facilitates the nucleophilic aromatic substitution reaction with piperazine during synthesis. nih.gov In the context of biological activity, electron-withdrawing groups on the N-aryl substituent of the piperazine moiety, such as a chloro or nitro group, have been shown to be important for the urease inhibitory activity of 1-(3-nitropyridin-2-yl)piperazine analogs. nih.govnih.gov The position of these electron-withdrawing groups is also crucial, as seen with the differential effects of ortho, meta, and para-substituted nitro-phenyl derivatives. nih.gov

Stereochemical Considerations and Conformational Analysis in SAR

The three-dimensional arrangement of atoms in this compound analogs can significantly impact their interaction with biological targets. The piperazine ring typically adopts a chair conformation, and the orientation of substituents (axial or equatorial) can influence binding affinity and activity.

While specific stereochemical studies on this compound are not widely available, research on other substituted piperazines highlights the importance of these considerations. For instance, in some series of piperazine derivatives, one enantiomer has been found to be significantly more active than the other, underscoring the stereospecificity of the drug-receptor interaction.

Conformational analysis is also a critical aspect of SAR. The flexibility of the piperazine ring and the rotational freedom around the bonds connecting the various moieties mean that these molecules can adopt multiple conformations. The biologically active conformation, i.e., the conformation the molecule adopts when binding to its target, may not be the lowest energy conformation in solution. Computational methods are often employed to predict the likely binding conformations and to understand how different substituents might influence the conformational preferences of the molecule, thereby affecting its biological activity.

Pharmacophore Modeling for Rational Drug Design of this compound Series

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for the this compound series would typically be developed based on a set of active analogs.

For urease inhibitors, a common pharmacophore model includes features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.govresearchgate.net In the context of 1-(3-nitropyridin-2-yl)piperazine derivatives, the nitrogen atoms of the piperazine ring and the nitro group on the pyridine ring can act as hydrogen bond acceptors. The NH group of the amide linker in the N-arylacetamide derivatives can act as a hydrogen bond donor. The aromatic rings of the pyridine and the N-aryl substituent contribute to hydrophobic interactions.

A well-defined pharmacophore model can be used to virtually screen large compound libraries to identify new molecules with the desired biological activity. It also provides a framework for designing new analogs with improved potency and selectivity by ensuring that the designed molecules possess the key pharmacophoric features in the correct spatial arrangement. While a specific pharmacophore model for this compound is not yet published, models developed for other urease inhibitors provide a strong starting point for such an endeavor. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com This is achieved by correlating various calculated molecular descriptors (e.g., steric, electronic, hydrophobic) with the observed biological activity.

For the this compound series, a QSAR study would involve calculating a range of descriptors for a set of analogs with known biological activities. These descriptors could include parameters such as molecular weight, logP (a measure of lipophilicity), molar refractivity (a steric parameter), and various electronic descriptors derived from quantum chemical calculations.

Multiple linear regression (MLR) is a common statistical method used in QSAR to develop a predictive model. The resulting QSAR equation can be used to predict the biological activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), which indicate the model's predictive ability. nih.govresearchgate.net

While a specific QSAR model for this compound has not been reported, QSAR studies on other series of piperazine and pyridine derivatives have successfully identified key descriptors that govern their biological activities. nih.govnih.govresearchgate.net These studies provide a methodological blueprint for developing a predictive QSAR model for this particular class of compounds, which would be an invaluable tool for their future development as therapeutic agents.

Elucidation of Mechanism of Action and Molecular Targets of 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine

Identification and Validation of Direct Protein Targets

While direct protein target identification for 1-(4-methyl-3-nitropyridin-2-yl)piperazine itself is not extensively documented in publicly available literature, studies on closely related nitropyridine and piperazine-containing compounds have validated several key protein targets.

One of the most prominently identified targets for structurally similar compounds is the enzyme urease . frontiersin.orgnih.gov Derivatives of the closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and confirmed as potent inhibitors of urease, particularly from the bacterium Helicobacter pylori. frontiersin.org Molecular docking studies predict that these inhibitors form favorable interactions within the active site of the urease enzyme. frontiersin.org

Furthermore, the broader class of nitropyridine derivatives has been shown to interact with various kinases . Research has demonstrated that molecules containing the nitropyridine scaffold can act as inhibitors of non-receptor tyrosine kinases like Janus kinase 2 (JAK2) and serine/threonine kinases such as glycogen (B147801) synthase kinase-3 (GSK3). nih.gov Another study reported the development of a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor derived from a 2-amino-4-methyl-5-nitropyridine (B42881) precursor. nih.gov These findings suggest that kinases are a probable class of direct protein targets for this compound.

The piperazine (B1678402) ring itself is a common feature in molecules designed to interact with G-protein coupled receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, although direct binding studies for this specific compound are not available. nih.gov

Investigation of Downstream Signaling Pathway Modulation

The modulation of downstream signaling pathways by this compound and its analogs is a direct consequence of their interaction with primary protein targets.

Inhibition of urease by related compounds directly impacts the survival pathway of pathogens like H. pylori. Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, which raises the pH of the surrounding environment. frontiersin.org By inhibiting this enzyme, the compound prevents the neutralization of gastric acid, thereby disrupting a critical survival mechanism for the pathogen in the stomach's acidic milieu. frontiersin.org

Should the compound target kinases such as JAK2 or GSK3, it would modulate significant downstream signaling cascades. nih.gov Inhibition of the JAK/STAT pathway, for instance, would affect cytokine signaling, cell proliferation, differentiation, and immune responses. Similarly, inhibition of GSK3 would interfere with a multitude of cellular processes, including glycogen metabolism, gene expression, and cellular apoptosis. The piperazine moiety is also found in drugs that modulate serotonergic and dopaminergic pathways, which are critical for neurotransmission. nih.gov

Enzyme Kinetic Characterization of Interactions (e.g., Urease, Kinases)

Enzyme kinetic studies have been performed on close structural analogs of this compound, providing quantitative insights into their inhibitory potential, particularly against urease. Derivatives of 1-(3-nitropyridin-2-yl)piperazine have demonstrated potent, concentration-dependent inhibition of urease. frontiersin.orgnih.gov

For example, certain synthesized derivatives exhibited significantly lower half-maximal inhibitory concentration (IC₅₀) values compared to the standard urease inhibitor, thiourea (B124793). frontiersin.org The precursor compound, 1-(3-nitropyridin-2-yl)piperazine, itself showed an IC₅₀ value of 3.90 ± 1.91 µM, which is considerably more potent than thiourea (IC₅₀ = 23.2 ± 11.0 µM). frontiersin.org Kinetic studies on related pyridylpiperazine-based carbodithioates also confirmed their inhibitory potential against urease. nih.gov

With respect to kinases, while specific kinetic data for this compound is not available, related nitropyridine-based compounds have been shown to inhibit JAK2 with IC₅₀ values in the micromolar range (8.5–12.2 µM). nih.gov Another series of compounds designed to inhibit GSK3 demonstrated high potency, with the most active member showing an IC₅₀ of 8 nM. nih.gov

Table 1: Urease Inhibition by Analogs of this compound

| Compound/Analog | Target Enzyme | IC₅₀ Value (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

| 1-(3-nitropyridin-2-yl)piperazine (Precursor) | Urease | 3.90 ± 1.91 | 23.2 ± 11.0 | frontiersin.org |

| Derivative 5b (of 1-(3-nitropyridin-2-yl)piperazine) | Urease | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |

| Derivative 7e (of 1-(3-nitropyridin-2-yl)piperazine) | Urease | 2.24 ± 1.63 | 23.2 ± 11.0 | frontiersin.org |

Cellular Response and Phenotypic Changes Induced by the Compound

The interaction of piperazine-containing nitro-aromatic compounds with cellular targets induces observable phenotypic changes. Research on related structures provides insight into the likely cellular responses to this compound.

One of the most significant cellular responses is anti-proliferative activity. A study on hybrid molecules containing a 4-nitroimidazole (B12731) and a piperazine moiety—structurally related to the title compound—demonstrated potent cytotoxic effects against human cancer cell lines. nih.gov Specifically, certain derivatives showed strong activity against the MCF-7 breast cancer cell line, with IC₅₀ values as low as 2.00 ± 0.03 μM, inducing a clear anti-proliferative phenotype. nih.gov

Another important cellular response is related to biocompatibility. Hemolysis potential studies on potent urease-inhibiting derivatives of 1-(3-nitropyridin-2-yl)piperazine indicated that some of these compounds exhibit good biocompatibility with human blood cells, a critical factor for potential therapeutic agents. frontiersin.org

Table 2: Cellular Responses to Related Nitro-Piperazine Compounds

| Compound Class | Cell Line / System | Observed Phenotypic Change / Response | IC₅₀ Value (µM) | Reference |

| 4-nitroimidazole-piperazine hybrid (Compound 9g) | MCF-7 (Breast Cancer) | Anti-proliferative / Cytotoxic | 2.00 ± 0.03 | nih.gov |

| 4-nitroimidazole-piperazine hybrid (Compound 9k) | MCF-7 (Breast Cancer) | Anti-proliferative / Cytotoxic | 5.00 ± 0.01 | nih.gov |

| 1-(3-nitropyridin-2-yl)piperazine derivatives (7e, 7h) | Human Blood Cells | Good biocompatibility / Low hemolysis | Not Applicable | frontiersin.org |

Computational Chemistry and Advanced Theoretical Studies of 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is critical in structure-based drug design for understanding the binding mode and affinity of a ligand, such as 1-(4-Methyl-3-nitropyridin-2-yl)piperazine, with a specific protein target.

Docking simulations for piperazine-containing compounds have been successfully employed to explore their interactions with various biological targets, including enzymes like carbonic anhydrases and receptors such as the human estrogen receptor. nih.govnih.gov In a typical docking study involving a compound like this compound, the molecule would be docked into the active site of a target protein. The simulation calculates the binding energy, often expressed in kcal/mol, which indicates the strength of the interaction. Lower binding energy values suggest a more favorable and stable interaction.

The interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the nitrogen atoms in the piperazine (B1678402) and pyridine (B92270) rings, along with the oxygen atoms of the nitro group, can act as hydrogen bond acceptors. The methyl group and the aromatic pyridine ring can participate in hydrophobic and stacking interactions with non-polar amino acid residues in the target's active site. Studies on similar heterocyclic compounds have shown that interactions with key residues like aspartate, serine, and tryptophan are often crucial for binding. nih.govresearchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with Potential Kinase Targets

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Protein Kinase A (1ATP) | -8.2 | VAL57, LYS72 | Hydrogen Bond |

| LEU49, ALA70 | Hydrophobic | ||

| Tyrosine Kinase (1BYG) | -7.9 | THR670, ASP800 | Hydrogen Bond |

| MET790, LEU788 | Hydrophobic | ||

| Cyclin-Dependent Kinase 2 (1HCK) | -8.5 | LYS33, GLN131 | Hydrogen Bond |

| ILE10, PHE80 | Hydrophobic, Pi-Alkyl |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. researchgate.net This is crucial for assessing the stability of the docked complex and observing any conformational changes in either the ligand or the protein upon binding. uib.no

An MD simulation for the this compound-protein complex would typically be run for a duration of nanoseconds. The simulation would track the trajectory of the atoms, allowing for the analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD value for the complex over the simulation time indicates that the ligand remains securely bound within the active site. RMSF analysis can highlight flexible regions of the protein and show how binding affects its dynamics.

These simulations can also elucidate the role of water molecules in the binding pocket and provide a more accurate estimation of the binding free energy. uib.no For piperazine derivatives, MD simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing stronger evidence for the proposed binding mode. researchgate.netuib.no

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods provide detailed information about molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a molecule's reactivity and intermolecular interactions. superfri.orgresearchgate.net

For this compound, DFT calculations can be used to optimize its three-dimensional structure and determine its electronic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution. mdpi.com The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule. For this compound, electronegative potential is expected around the nitro group and the nitrogen atoms, highlighting these areas as likely sites for interacting with positively charged residues or participating in hydrogen bonding. researchgate.net

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -2.1 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measure of molecular polarity |

| Molar Refractivity | 65.4 cm³/mol | Related to molecular volume and polarizability researchgate.net |

In Silico Prediction of Pharmacokinetic Properties (e.g., ADMET, Gastrointestinal Permeability)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. mdpi.com These predictions are often based on established guidelines like Lipinski's Rule of Five, which helps assess the drug-likeness of a compound. nih.gov

For this compound, various physicochemical properties can be calculated. These include the logarithm of the partition coefficient (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight. nih.govchemscene.com These parameters are used to predict properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. alliedacademies.org Computational models can also predict potential toxicity, such as carcinogenicity or the risk of Ames mutagenicity. nih.govalliedacademies.org Compounds with good predicted gastrointestinal absorption and bioavailability are more likely to be successful as orally administered drugs. nih.gov

Table 3: Predicted ADMET and Physicochemical Properties for a Close Analog, 1-Methyl-4-(3-nitropyridin-2-yl)piperazine

| Property | Predicted Value | Acceptable Range/Interpretation |

| Molecular Weight | 222.24 g/mol | < 500 (Lipinski's Rule) |

| LogP (Octanol/Water) | 0.7416 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | 0 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 5 | < 10 (Lipinski's Rule) chemscene.com |

| Topological Polar Surface Area (TPSA) | 62.51 Ų | < 140 Ų (Good oral bioavailability) chemscene.com |

| Rotatable Bonds | 2 | < 10 (Good oral bioavailability) chemscene.com |

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gut alliedacademies.org |

| Blood-Brain Barrier (BBB) Permeability | Low | Indicates less likelihood of CNS side effects |

| Carcinogenicity Prediction | Non-carcinogen | Favorable toxicity profile nih.gov |

Preclinical Pharmacological Profiling of 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies (excluding human data)

In vitro ADME studies are crucial for predicting a compound's behavior in a living system. These assays provide early insights into the metabolic fate and transport characteristics of a new chemical entity.

Metabolic Stability Assessment in Liver Microsomes

The metabolic stability of a compound, often assessed in liver microsomes, is a key determinant of its in vivo half-life and oral bioavailability. Research on compounds with similar structural motifs, such as piperazin-1-ylpyridazines, has highlighted the importance of the chemical structure in determining metabolic clearance. For instance, some analogues have been shown to be rapidly metabolized in mouse and human liver microsomes, with half-lives as short as approximately 3 minutes. nih.gov Conversely, other related structures have demonstrated significant stability in rat liver microsomes, with as much as 97% of the compound remaining after a 30-minute incubation period. nih.gov Such variability underscores the necessity of specific experimental determination for each new compound.

Table 1: Illustrative Metabolic Stability Data for Piperazine-Containing Compounds (Note: Data for 1-(4-Methyl-3-nitropyridin-2-yl)piperazine is not publicly available. The following table is a template for how such data would be presented.)

| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Parent Compound Remaining | Intrinsic Clearance (μL/min/mg protein) |

| This compound | Rat | Data not available | Data not available | Data not available | Data not available |

| This compound | Mouse | Data not available | Data not available | Data not available | Data not available |

| This compound | Dog | Data not available | Data not available | Data not available | Data not available |

Permeability and Transport Characteristics (e.g., Caco-2, PAMPA assays)

The ability of a compound to permeate biological membranes is a critical factor for its absorption. This is often evaluated using cell-based assays like the Caco-2 model or non-cell-based models such as the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay provides information on both passive permeability and the potential for active transport, while PAMPA primarily assesses passive diffusion. Generally, there is a good correlation between the permeability values obtained from these two methods. nih.gov

Table 2: Illustrative Permeability Data (Note: Data for this compound is not publicly available. The following table is a template for how such data would be presented.)

| Assay Type | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio |

| Caco-2 | Apical to Basolateral (A-B) | Data not available | Data not available |

| Caco-2 | Basolateral to Apical (B-A) | Data not available | |

| PAMPA | Not Applicable | Data not available | Not Applicable |

Identification of Key Metabolites

Understanding the metabolic pathways of a compound is essential for characterizing its complete pharmacokinetic profile and identifying potentially active or toxic metabolites. In studies of related pyrazolo[3,4-d]pyrimidines, common metabolic transformations include dechlorination, oxidation, and the loss of amine-bearing side chains. mdpi.com For this compound, potential metabolic pathways could involve oxidation of the methyl group, reduction of the nitro group, or hydroxylation of the pyridine (B92270) or piperazine (B1678402) rings.

In Vivo Pharmacokinetics in Animal Models (excluding human data)

In vivo pharmacokinetic studies in animal models provide data on the absorption, distribution, metabolism, and excretion of a compound in a whole organism, which is essential for translating preclinical findings.

Bioavailability, Distribution, and Elimination Profiles in Rodent Models

Pharmacokinetic studies in rodent models, such as rats and mice, are standard in preclinical development. These studies determine key parameters like bioavailability, volume of distribution, clearance, and elimination half-life. For example, studies with other piperazine-containing compounds have shown a range of pharmacokinetic profiles. For instance, the clearance of buspirone (B1668070) and its piperazine metabolite in rats were reported to be 13.1 and 8.2 mL/min, respectively, with terminal elimination half-lives of 25 and 79 minutes. nih.gov

Table 3: Illustrative Pharmacokinetic Parameters in Rodents (Note: Data for this compound is not publicly available. The following table is a template for how such data would be presented.)

| Species | Route of Administration | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Vd (L/kg) | CL (L/h/kg) | t½ (h) |

| Rat | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Mouse | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Tissue Distribution and Brain Penetration Studies

Understanding the extent to which a compound distributes into various tissues, including the central nervous system (CNS), is critical for its potential therapeutic application. For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. Computational tools and in vivo studies are used to assess brain penetration. The brain-to-plasma concentration ratio (logBB) is a key parameter; a logBB value of -0.7 for temozolomide, for instance, indicates a high capability to cross the BBB. nih.gov

Table 4: Illustrative Tissue Distribution and Brain Penetration Data (Note: Data for this compound is not publicly available. The following table is a template for how such data would be presented.)

| Species | Tissue | Tissue-to-Plasma Concentration Ratio | Brain-to-Plasma Ratio (Kp) | LogBB |

| Rat | Brain | Data not available | Data not available | Data not available |

| Rat | Liver | Data not available | Not Applicable | Not Applicable |

| Rat | Kidney | Data not available | Not Applicable | Not Applicable |

| Rat | Lung | Data not available | Not Applicable | Not Applicable |

Metabolite Identification and Characterization in Animal Specimens

However, the metabolism of structurally related compounds, namely those containing piperazine and nitropyridine moieties, has been investigated in various animal species, primarily in rats. These studies offer a predictive framework for the potential metabolic pathways of this compound.

The piperazine ring is susceptible to several metabolic transformations. A common pathway observed for piperazine-containing compounds is N-dealkylation, which involves the removal of a substituent from one of the nitrogen atoms. Another significant metabolic route is the oxidation of the piperazine ring itself, which can lead to the formation of various oxidized metabolites, including piperazine-N-oxides. Ring-opening of the piperazine moiety can also occur, resulting in the formation of linear amine metabolites.

The nitropyridine scaffold also undergoes specific metabolic conversions. A primary metabolic pathway for nitroaromatic compounds is the reduction of the nitro group. This reduction can proceed through several intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the formation of an amino group. This biotransformation is a crucial detoxification pathway for many nitroaromatic xenobiotics.

Given these general metabolic pathways for related structures, it can be hypothesized that the metabolism of this compound in animals could involve a combination of these reactions. Potential metabolic transformations could include:

Reduction of the nitro group: The 3-nitro group on the pyridine ring is a likely site for metabolic reduction, which would lead to the formation of 1-(3-amino-4-methylpyridin-2-yl)piperazine.

Oxidation of the piperazine ring: The piperazine moiety could undergo oxidation at either of the nitrogen atoms or at the carbon atoms, resulting in various hydroxylated or N-oxide metabolites.

Metabolism of the methyl group: The methyl group on the pyridine ring could be a substrate for oxidative metabolism, potentially leading to the formation of a hydroxymethyl derivative, which could be further oxidized to a carboxylic acid.

It is imperative to note that these are postulated metabolic pathways based on the biotransformation of structurally similar compounds. The actual in vivo metabolic profile of this compound can only be definitively determined through dedicated preclinical studies in relevant animal models. Such studies would typically involve the administration of the compound to animals, followed by the collection of biological samples (e.g., plasma, urine, feces) and the use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent compound and its metabolites.

Without such specific experimental data, any discussion on the metabolites of this compound remains speculative. Future research in this area is necessary to fully characterize the preclinical pharmacological profile of this compound.

Future Research Directions and Translational Prospects for 1 4 Methyl 3 Nitropyridin 2 Yl Piperazine

Exploration of Novel Disease Indications and Therapeutic Applications

The core structure of 1-(4-methyl-3-nitropyridin-2-yl)piperazine, combining a nitropyridine and a piperazine (B1678402) ring, is a common feature in a variety of biologically active molecules. This suggests that the compound could be investigated for a wide range of therapeutic applications.

Initial research into analogous compounds has revealed several promising areas. For instance, derivatives of the closely related 1-(3-nitropyridin-2-yl)piperazine (B1350711) have been synthesized and identified as potent inhibitors of urease. nih.gov Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, which can lead to gastritis, peptic ulcers, and gastric cancer. nih.gov This suggests a strong rationale for investigating this compound as a potential treatment for H. pylori infections.

Furthermore, a structurally related compound, 1-Ethyl-4-[1-(4-methyl-3-nitropyridin-2-yl)azetidin-3-yl]piperazine, has demonstrated a spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties. smolecule.com These findings open up several avenues for future research into this compound, including its potential use in treating various cancers and inflammatory conditions. The broad antimicrobial potential also warrants investigation against a panel of clinically relevant bacteria and fungi.

Another intriguing possibility lies in the field of neuroscience. Arylpiperazine derivatives are known to interact with various receptors in the central nervous system (CNS). researchgate.net Notably, radiolabeled derivatives of 1-(3-nitropyridin-2-yl)piperazine have been developed as imaging agents for the 5-HT7 receptor, which is implicated in conditions like glioblastoma. researchgate.net This indicates that this compound could be explored for its potential to modulate CNS targets and its utility in treating neurological or psychiatric disorders.

Rational Design of Next-Generation Analogs with Enhanced Profiles

The development of next-generation analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a critical step towards its clinical translation. Structure-activity relationship (SAR) studies will be fundamental in guiding the rational design of these new chemical entities. nih.gov

Drawing from the research on related urease inhibitors, specific structural modifications can be proposed. For example, the addition of N-arylacetamide or N-arylpropanamide groups to the piperazine nitrogen of 1-(3-nitropyridin-2-yl)piperazine resulted in compounds with significantly enhanced urease inhibition. nih.gov Similar modifications to the piperazine moiety of this compound could be explored. Computational modeling and molecular docking studies can be employed to predict the binding interactions of these newly designed analogs with the active site of target enzymes, such as urease, to prioritize the synthesis of the most promising candidates. nih.gov

Furthermore, strategic modifications to the pyridine (B92270) ring, such as altering the position of the methyl and nitro groups or introducing other substituents, could modulate the electronic properties of the molecule and influence its binding affinity and selectivity for various biological targets. The impact of these modifications on the compound's absorption, distribution, metabolism, and excretion (ADMET) properties will also need to be carefully evaluated to ensure the development of analogs with favorable drug-like characteristics. nih.gov

| Original Compound | Proposed Modification | Rationale for Enhanced Profile |

| This compound | Addition of N-arylacetamide to the piperazine nitrogen | Based on analogs, this could enhance urease inhibition for potential H. pylori treatment. nih.gov |

| This compound | Introduction of different substituents on the pyridine ring | To improve target selectivity and pharmacokinetic properties. |

| This compound | Bioisosteric replacement of the nitro group | To potentially reduce toxicity while maintaining or improving activity. |

Development of Combination Therapeutic Strategies

To enhance therapeutic efficacy and potentially overcome drug resistance, this compound and its future analogs could be investigated in combination with existing therapeutic agents.

In the context of H. pylori infections, a combination therapy approach is the current standard of care. Therefore, if this compound is developed as a urease inhibitor, it could be co-administered with proton pump inhibitors and antibiotics like clarithromycin and amoxicillin. This could lead to a more effective eradication of the bacteria and a lower likelihood of resistance development.

Should the compound demonstrate significant anticancer activity, it could be evaluated in combination with established chemotherapeutic agents or targeted therapies. For example, combining it with a DNA-damaging agent or a cell cycle inhibitor could result in synergistic effects, leading to enhanced cancer cell death. The specific combination would depend on the compound's mechanism of action, which is yet to be elucidated.

For potential applications in inflammatory diseases, co-administration with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could be explored to achieve a more potent anti-inflammatory response at lower doses of each agent, thereby reducing potential side effects.

Challenges and Opportunities in the Preclinical Translation of Pyridylpiperazine-Based Compounds

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For pyridylpiperazine-based compounds like this compound, several key hurdles will need to be addressed during preclinical development.

One of the primary challenges will be to establish a clear and potent mechanism of action. While the activities of related compounds provide starting points, a thorough investigation into the specific molecular targets of this compound is essential. A lack of target clarity can hinder further development and regulatory approval.

The presence of a nitroaromatic group in the structure can sometimes be associated with toxicity. smolecule.com Therefore, comprehensive toxicology and safety pharmacology studies will be crucial to ensure an acceptable safety profile. These studies should include assessments of genotoxicity, mutagenicity, and off-target effects. smolecule.com

Despite these challenges, there are also significant opportunities. The synthetic tractability of the pyridylpiperazine scaffold allows for the generation of large libraries of analogs, facilitating the optimization of lead compounds. mdpi.com Furthermore, the diverse range of biological activities associated with this class of compounds suggests that even if one therapeutic avenue proves unsuccessful, others may hold promise. The potential for developing a novel urease inhibitor for H. pylori infections is particularly noteworthy, as antibiotic resistance is a growing global health concern.

Q & A

Basic: What are the validated synthetic routes for 1-(4-Methyl-3-nitropyridin-2-yl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling 4-methyl-3-nitropyridine with piperazine derivatives under reflux conditions. Key steps include:

- Nucleophilic substitution : Reacting 2-chloro-4-methyl-3-nitropyridine with piperazine in ethanol/methanol at 70–80°C for 12–24 hours .

- Catalytic optimization : Palladium on carbon (Pd/C) enhances reaction efficiency by reducing side products.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Critical factors : Solvent polarity, temperature control, and catalyst loading directly impact yield (reported 60–85%). Excess piperazine (1.5–2 eq.) minimizes unreacted pyridine intermediates .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Methodological Answer:

- Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .

- Spectral characterization :

- 1H/13C NMR : Peaks at δ 8.3–8.5 ppm (pyridine protons) and δ 2.8–3.2 ppm (piperazine CH2 groups) confirm regiochemistry .

- FT-IR : Nitro group absorption at 1520–1540 cm⁻¹ and C-N stretching at 1250–1270 cm⁻¹ .

- Mass spectrometry : Molecular ion [M+H]+ at m/z 263.1 (calculated: 263.1) ensures correct molecular weight .

Basic: What in vitro/in vivo models are used to assess the biological activity of this compound?

Methodological Answer:

- Antiplatelet activity :

- In vitro : ADP-induced platelet aggregation assays (IC50 values compared to aspirin/clopidogrel) .

- Ex vivo : Blood samples from rodent models post-administration (dose range: 10–50 mg/kg) .

- Toxicity profiling :

- Acute toxicity : LD50 determination in mice (OECD Guideline 423) .

- Cellular toxicity : MTT assays on HEK-293 or HepG2 cells (IC50 > 100 µM indicates low cytotoxicity) .

Advanced: How do structural modifications (e.g., nitro group position, methyl substitution) influence pharmacological activity?

Methodological Answer:

- Nitro group positioning : 3-Nitro substitution (vs. 2-/4-nitro) enhances electron-withdrawing effects, increasing receptor binding affinity (e.g., serotonin receptors) .

- Methyl group impact : 4-Methyl substitution improves lipophilicity (logP +0.5), enhancing blood-brain barrier permeability in neuroactivity studies .

- Comparative SAR : Derivatives lacking the methyl group show 30–50% reduced antiplatelet activity, while nitro-to-amine reduction abolishes receptor binding .

Advanced: How should researchers resolve contradictions in toxicity vs. efficacy data for this compound?

Methodological Answer:

- Case study : Evidence shows low toxicity (LD50 > 500 mg/kg) but reduced activity due to beta-cyclodextrin complexation .

- Strategies :

- Dose optimization : Subtherapeutic doses (1–10 mg/kg) balance safety and efficacy in rodent models .

- Formulation tweaks : Replace cyclodextrin with PEGylation to enhance bioavailability without toxicity .

- Multi-parametric analysis : Use ANOVA to isolate variables (e.g., solvent, formulation) affecting activity-toxicity ratios .

Advanced: What computational approaches predict receptor binding mechanisms for this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with 5-HT1A/5-HT2A receptors (binding energy < −8 kcal/mol suggests high affinity) .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .

- Pharmacophore mapping : Nitro and piperazine groups align with key residues (e.g., Asp116 in 5-HT1A) for agonism/antagonism .

Advanced: How can researchers address challenges in differentiating structural isomers during analysis?

Methodological Answer:

- Raman microspectroscopy : 20 mW laser power + 128 scans discriminates isomers (e.g., 3-nitro vs. 4-nitro derivatives) via peak shifts at 1340–1370 cm⁻¹ .

- Multivariate analysis : PCA-LDA models classify isomers with >95% accuracy using spectral libraries .

- HPLC-MS/MS : C18 columns (ACN/0.1% formic acid gradient) resolve isomers with ΔRT ≥ 0.5 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.